3-Pyrazolidinone Hydrochloride: A Technical Guide for Researchers
3-Pyrazolidinone Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Pyrazolidinone hydrochloride is a heterocyclic organic compound with a pyrazolidinone core structure. This guide provides an in-depth technical overview of its chemical properties, synthesis, and potential applications, with a focus on its role in pharmaceutical research and development. The document includes detailed experimental protocols, summarized quantitative data, and visualizations of relevant biological pathways to serve as a comprehensive resource for professionals in the field.
Chemical Properties and Identification
3-Pyrazolidinone hydrochloride is a white to off-white crystalline solid.[1] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for various research and formulation purposes.[1] It is soluble in water and alcohol.[2]
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| Chemical Name | 3-Pyrazolidinone hydrochloride | [2] |
| Synonyms | Pyrazolidin-3-one hydrochloride, 4,5-dihydro-1H-pyrazol-3-ol hydrochloride | [2] |
| CAS Number | 1752-88-1 | [2] |
| Molecular Formula | C₃H₇ClN₂O | [2] |
| Molecular Weight | 122.55 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | Not available | |
| Solubility | Soluble in water and alcohol | [2] |
| InChI | InChI=1S/C3H6N2O.ClH/c6-3-1-2-4-5-3;/h4H,1-2H2,(H,5,6);1H | [2] |
| SMILES | C1CNNC1=O.Cl | [2] |
Synthesis of 3-Pyrazolidinone Hydrochloride
The synthesis of 3-pyrazolidinones is most commonly achieved through the reaction of an α,β-unsaturated ester with hydrazine hydrate.[3] The following is a representative protocol for the synthesis of 3-Pyrazolidinone from ethyl acrylate and hydrazine, followed by conversion to the hydrochloride salt.
Experimental Protocol: Synthesis of 3-Pyrazolidinone
Materials:
-
Ethyl acrylate
-
Hydrazine hydrate
-
Ethanol
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Hydrochloric acid (concentrated)
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Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acrylate in ethanol.
-
Slowly add hydrazine hydrate to the solution at room temperature with continuous stirring.
-
After the initial reaction has subsided, heat the mixture to reflux and maintain for several hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
The resulting crude 3-pyrazolidinone can be purified by recrystallization from a suitable solvent.
Conversion to 3-Pyrazolidinone Hydrochloride
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Dissolve the purified 3-pyrazolidinone in a minimal amount of a suitable solvent, such as ethanol or diethyl ether.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid to the solution while stirring.
-
The hydrochloride salt will precipitate out of the solution.
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Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 3-Pyrazolidinone Hydrochloride
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the methylene protons of the pyrazolidinone ring, and a broad signal for the N-H protons. |
| ¹³C NMR | Signals for the carbonyl carbon and the two methylene carbons in the ring. |
| IR (Infrared) Spectroscopy | A strong absorption band for the C=O (amide) stretch (around 1650-1700 cm⁻¹). A broad absorption for the N-H stretch (around 3200-3400 cm⁻¹). C-H stretching bands (around 2850-3000 cm⁻¹). |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (m/z = 86.05) and fragmentation patterns characteristic of the pyrazolidinone ring. |
Note: The exact chemical shifts and peak positions will be influenced by the solvent and the hydrochloride salt form.
Biological Activity and Mechanism of Action
Derivatives of 3-pyrazolidinone have garnered significant interest in drug development due to their potential anti-inflammatory, analgesic, and antipyretic properties.[1] The primary mechanism underlying these effects is believed to be the inhibition of enzymes involved in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).[4]
Inhibition of Cyclooxygenase (COX)
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5] 3-Pyrazolidinone derivatives can inhibit COX enzymes, thereby reducing the production of prostaglandins and mitigating the inflammatory response.[6]
Inhibition of 5-Lipoxygenase (5-LOX)
5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, another class of potent pro-inflammatory mediators.[7] Inhibition of 5-LOX by pyrazolidinone derivatives presents a complementary anti-inflammatory mechanism to COX inhibition.[7] The dual inhibition of both COX and LOX pathways is a desirable characteristic for anti-inflammatory drug candidates.
Caption: Inhibition of COX and 5-LOX pathways by 3-Pyrazolidinone Hydrochloride.
Experimental Protocols for Biological Assays
Carrageenan-Induced Paw Edema in Rodents
This is a classic in vivo model for evaluating the anti-inflammatory activity of a compound.
Principle: Injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Fast rodents overnight with free access to water.
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Administer the test compound (3-Pyrazolidinone hydrochloride) or vehicle control orally or intraperitoneally.
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After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated group compared to the control group.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of the COX enzyme. The conversion of a substrate by the enzyme in the presence of a probe generates a fluorescent or colorimetric signal. The inhibition of this signal by the test compound is proportional to its inhibitory activity.
Procedure:
-
Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a suitable detection probe.
-
In a 96-well plate, add the enzyme, the test compound at various concentrations, and the probe.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence or absorbance at appropriate wavelengths over time using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for the In Vitro COX Inhibition Assay.
Safety and Handling
3-Pyrazolidinone hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may be harmful if swallowed or inhaled.[1] Store in a cool, dry place away from incompatible materials. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
3-Pyrazolidinone hydrochloride represents a valuable scaffold for the development of new therapeutic agents, particularly in the area of anti-inflammatory drugs. Its ability to potentially inhibit both COX and 5-LOX pathways makes it an attractive candidate for further investigation. This guide provides a foundational resource for researchers to understand its properties, synthesis, and biological evaluation. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. tandf.figshare.com [tandf.figshare.com]
- 2. CAS 1752-88-1: 3-PYRAZOLIDINONE HYDROCHLORIDE | CymitQuimica [cymitquimica.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Lipoxygenase inhibitors: the synthesis and structure-activity relationships of a series of 1-phenyl-3-pyrazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
